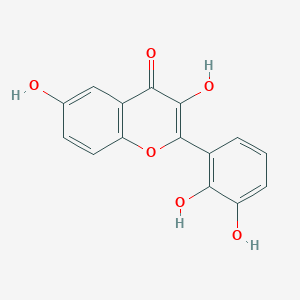

3,6,2',3'-Tetrahydroxyflavone

Description

Context within Flavonoid Chemical Biology Research

Flavonoids are a vast and diverse group of secondary metabolites found throughout the plant kingdom. researchgate.net Structurally, they share a common C6-C3-C6 backbone, consisting of two aromatic rings (A and B) connected by a three-carbon heterocyclic ring (C). researchgate.net Variations in the heterocyclic C ring classify flavonoids into several major subgroups, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins. Flavones, the class to which 3,6,2',3'-Tetrahydroxyflavone belongs, are characterized by a double bond between the second and third carbon atoms and a ketone group at the fourth carbon position of the C ring.

The specific identity and properties of any given flavonoid are determined by the pattern of substitution on this basic structure, particularly the number and location of hydroxyl (-OH) groups. This compound is a distinct flavone (B191248) defined by the presence of four hydroxyl groups at specific positions on its aromatic rings. While the broader flavonoid family is the subject of extensive study in chemical biology, research focusing specifically on the 3,6,2',3'-isomer is limited. Its formal chemical identity is well-established, as detailed in public chemical databases.

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(2,3-dihydroxyphenyl)-3,6-dihydroxychromen-4-one | PubChem biosynth.com |

| Molecular Formula | C15H10O6 | PubChem biosynth.com |

| Molecular Weight | 286.24 g/mol | PubChem biosynth.com |

| CAS Number | 108239-98-1 | PubChem biosynth.com |

Significance in Natural Products Chemistry and Biological Sciences Research

The significance of flavonoids in natural products chemistry is immense, stemming from their structural diversity and widespread occurrence in plants, including edible fruits and vegetables. researchgate.net They are a focal point for the isolation and identification of novel compounds. The study of different isomers, such as the various tetrahydroxyflavones, is crucial as the specific arrangement of hydroxyl groups profoundly influences a molecule's biological activity. For example, isomers like 7,8,3',4'-tetrahydroxyflavone (B192514) and fisetin (B1672732) (3,7,3',4'-tetrahydroxyflavone) are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibition properties. researchgate.netbiomolther.org

In the biological sciences, flavonoids are investigated for their potential health benefits. cymitquimica.com The activities of well-studied isomers provide a framework for the potential significance of lesser-known compounds like this compound. Research on related molecules has demonstrated effects such as the scavenging of free radicals, modulation of inflammatory pathways, and interaction with cellular signaling processes. biosynth.comcymitquimica.com For instance, some tetrahydroxyflavone isomers are studied for their potential in mitigating oxidative stress-related cell damage, which has implications in various research areas, including neuroprotection and cancer. biosynth.comcymitquimica.com Although direct biological data for this compound is not widely available, its structural similarity to other active flavonoids marks it as a compound of interest for future pharmacological and biochemical investigation.

Examples of Tetrahydroxyflavone Isomers

| Compound Name | Isomer Structure | CAS Number |

|---|---|---|

| This compound | 3,6,2',3'- | 108239-98-1 biosynth.com |

| Fisetin | 3,7,3',4'- | 528-48-3 biomolther.org |

| Luteolin (B72000) | 5,7,3',4'- | 491-70-3 |

| 7,8,3',4'-Tetrahydroxyflavone | 7,8,3',4'- | 3440-24-2 |

| 3,5,6,2'-Tetrahydroxyflavone | 3,5,6,2'- | 3951-46-0 biosynth.com |

Historical Perspectives and Evolution of Flavonoid Research

The history of flavonoid research dates back to the 1930s and has undergone significant evolution. Initially, a mixture of flavonoids from citrus peels was described as "vitamin P" for its ability to reduce capillary permeability and fragility, though this designation was later withdrawn. This early work sparked decades of investigation into the properties of these compounds.

For many years, the primary focus of flavonoid research was on their antioxidant capabilities, with studies centered on their ability to directly scavenge free radicals. biomolther.org While this is an important feature, contemporary research has revealed a much more complex picture of their mechanism of action. The modern perspective acknowledges that the biological effects of flavonoids extend far beyond simple antioxidation. It is now understood that flavonoids and their metabolites can interact with numerous molecular targets within cells, including a wide range of proteins and enzymes. They can modulate cellular signaling pathways, influence gene expression, and affect processes such as inflammation and cell proliferation. This evolved understanding has shifted the focus of research toward elucidating these specific molecular interactions to better comprehend the roles of flavonoids in both plant biology and human health.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydroxyphenyl)-3,6-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-7-4-5-11-9(6-7)13(19)14(20)15(21-11)8-2-1-3-10(17)12(8)18/h1-6,16-18,20H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRPHHDERPYSPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350980 | |

| Record name | 3,6,2',3'-Tetrahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108239-98-1 | |

| Record name | 3,6,2',3'-Tetrahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Production Strategies of 3,6,2 ,3 Tetrahydroxyflavone

Natural Biosynthesis Pathways of Flavonoids

Flavonoids are synthesized in plants through a complex network of enzymatic reactions that begin with precursors from primary metabolism. The core structure of all flavonoids, a C6-C3-C6 carbon framework, is derived from the phenylpropanoid and polyketide pathways. proquest.comwikipedia.org

Phenylpropanoid Pathway as a Core Precursor Source

The journey to the flavonoid skeleton begins with the phenylpropanoid pathway, which provides one of the key building blocks. nih.gov This pathway starts with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. nih.govwikipedia.org A series of three enzymatic steps, often referred to as the general phenylpropanoid pathway, converts L-phenylalanine into p-coumaroyl-CoA. nih.govnih.gov

The key enzymes involved in this initial phase are:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step, deaminating L-phenylalanine to form trans-cinnamic acid. nih.gov

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by adding a coenzyme A (CoA) molecule, resulting in the formation of p-coumaroyl-CoA. nih.govnih.gov

This activated molecule, p-coumaroyl-CoA, serves as a crucial precursor for a wide array of natural products, including flavonoids, lignins, and stilbenes. wikipedia.orgnih.gov

Enzymatic Conversions in Flavone (B191248) Skeleton Formation

The formation of the characteristic three-ring flavonoid structure is initiated by the enzyme Chalcone (B49325) Synthase (CHS). nih.govwikipedia.org CHS is a type III polyketide synthase and represents the first committed enzyme in the flavonoid-specific pathway. wikipedia.orgnih.gov It catalyzes a condensation reaction between one molecule of p-coumaroyl-CoA (from the phenylpropanoid pathway) and three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway). oup.comfrontiersin.org This reaction forms a chalcone, specifically naringenin (B18129) chalcone, which is the open-chain precursor to the flavone skeleton. wikipedia.orgresearchgate.net

Following the synthesis of naringenin chalcone, the next key enzymatic steps are:

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular cyclization of the chalcone. nih.govnih.gov This reaction closes the heterocyclic C-ring, converting the open-chain naringenin chalcone into the flavanone (B1672756) (2S)-naringenin. frontiersin.orgresearchgate.net In the absence of CHI, this cyclization can occur spontaneously, but the enzyme significantly increases the rate and ensures the correct stereochemistry. nih.gov

Flavone Synthase (FNS): To form a flavone from a flavanone, a double bond must be introduced into the C-ring. This desaturation is carried out by Flavone Synthase (FNS). There are two distinct types of FNS enzymes that catalyze this reaction: FNSI, a soluble Fe2+/2-oxoglutarate-dependent dioxygenase, and FNSII, a membrane-bound cytochrome P450 monooxygenase. kobe-u.ac.jpnih.gov Both convert flavanones like naringenin into flavones such as apigenin.

Divergence of Flavonoid Subclasses within Biosynthesis

The central flavonoid pathway branches at key intermediate points, leading to the vast diversity of flavonoid subclasses seen in nature. nih.gov Flavanones, such as naringenin, are critical branch point intermediates. nih.gov From naringenin, the pathway can diverge to produce flavones, isoflavones, flavonols, anthocyanins, and other related compounds. nih.govfrontiersin.org

The specific structure of 3,6,2',3'-Tetrahydroxyflavone indicates that further modifications, specifically hydroxylation reactions, must occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s) or Fe(II)/2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.gov

The formation of this compound would require several hydroxylation steps on the basic flavone skeleton. Based on the general understanding of flavonoid biosynthesis:

The 3-hydroxy group is characteristic of flavonols, introduced by Flavanone 3-hydroxylase (F3H) to form a dihydroflavonol, followed by Flavonol Synthase (FLS). frontiersin.org

The 6-hydroxy group on the A-ring and the 2'- and 3'-hydroxy groups on the B-ring would be added by specific flavonoid hydroxylases (F6H, F2'H, F3'H). The precise order of these hydroxylation and desaturation steps can vary between plant species and determines the final product.

Metabolic Engineering Approaches for Enhanced Flavonoid Production

Due to their valuable biological activities, there is significant interest in producing flavonoids on a larger scale than what is possible through plant extraction. frontiersin.org Metabolic engineering of microorganisms offers a promising alternative, providing a sustainable and scalable platform for flavonoid biosynthesis. frontiersin.orgmdpi.com

Microbial Cell Factories for Flavonoid Biosynthesis

The reconstruction of plant biosynthetic pathways in microbial hosts, or "microbial cell factories," allows for the production of specific flavonoids from simple carbon sources like glucose. frontiersin.org This approach has numerous advantages, including faster production cycles and easier downstream processing compared to plant extraction. mdpi.com By introducing the necessary plant-derived genes (e.g., PAL, C4H, 4CL, CHS, CHI, FNS, and various hydroxylases) into a microbial chassis, researchers can engineer the organism to produce target flavonoids. mdpi.com

Host Strain Selection and Chassis Optimization

The choice of microbial host is a critical factor for the successful heterologous production of flavonoids. The most commonly used hosts are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. kobe-u.ac.jpmdpi.com

Escherichia coli is a popular choice due to its rapid growth, well-understood genetics, and the availability of extensive genetic engineering tools. acs.org It has been successfully engineered to produce a variety of flavonoids, including flavanones and flavones. nih.gov

Saccharomyces cerevisiae , a GRAS (Generally Regarded As Safe) organism, is particularly advantageous for expressing membrane-bound plant enzymes like cytochrome P450s (e.g., C4H, FNSII, and other hydroxylases), which are often crucial for producing more complex flavonoids. chalmers.senih.gov

Chassis optimization is essential to maximize product yield. This involves modifying the host's native metabolism to support the engineered pathway. Key strategies include:

Enhancing Precursor Supply: Increasing the intracellular pools of essential precursors like malonyl-CoA and the aromatic amino acids L-phenylalanine or L-tyrosine is a common and effective strategy. chalmers.se

Codon Optimization: Plant genes often have different codon usage patterns than microbial hosts. Adapting the gene sequences to match the host's preferences can significantly improve protein expression and enzymatic activity. scienceopen.com

Pathway Balancing: Fine-tuning the expression levels of each enzyme in the pathway is crucial to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flux towards the final product. chalmers.se

Eliminating Competing Pathways: Deleting genes that encode for enzymes in competing metabolic pathways can redirect carbon flux towards flavonoid production. chalmers.se

Through these advanced metabolic engineering and synthetic biology approaches, microbial cell factories are becoming increasingly efficient at producing a wide range of valuable plant-derived flavonoids. frontiersin.orgnih.gov

Pathway Enzyme Engineering and Codon Optimization

Codon optimization is a common strategy to enhance the expression of heterologous genes in a host organism. By replacing rare codons in the gene sequence with codons that are more frequently used by the host's translational machinery, protein expression levels can be significantly increased. This is a crucial step when introducing plant-derived biosynthetic genes into microbial hosts like E. coli or yeast for flavonoid production.

Metabolic Flux Optimization and Precursor Supply Enhancement

A key challenge in metabolic engineering is to channel the flow of metabolites (metabolic flux) towards the desired product. This can be achieved by upregulating the expression of genes in the target pathway and downregulating genes in competing pathways.

Enhancing the supply of essential precursors is critical for high-yield production of flavonoids. The primary precursors for flavonoid biosynthesis are malonyl-CoA and p-coumaroyl-CoA, which is derived from the amino acid phenylalanine. Strategies to increase the intracellular pools of these precursors include overexpressing key enzymes in their respective biosynthetic pathways.

Elimination of Competitive Pathways and Feedback Inhibition

To maximize the carbon flux towards the desired flavonoid, it is often necessary to eliminate or downregulate competing metabolic pathways that drain the precursor pool. This can be achieved through gene knockouts or knockdown techniques like CRISPR-Cas9 or RNA interference (RNAi).

Feedback inhibition, where the final product of a pathway inhibits an early enzyme in the same pathway, can limit product accumulation. Identifying and engineering enzymes to be resistant to feedback inhibition is a common strategy to overcome this limitation and boost product yields.

Modular Co-culture Technology for Complex Biosynthetic Pathways

For complex, multi-step biosynthetic pathways, distributing the pathway into different modules within a microbial co-culture can be an effective strategy. researchgate.netrutgers.edunih.govresearchgate.net This approach, known as modular co-culture engineering, can reduce the metabolic burden on a single host and allow for the optimization of each module independently. researchgate.netrutgers.edu This strategy has been successfully used for the production of other flavonoids and could be envisioned for a complex molecule like this compound. researchgate.netnih.gov

Plant Metabolic Engineering for Flavonoid Accumulation

Metabolic engineering in plants offers an alternative to microbial production, allowing for the enhancement of flavonoid accumulation directly in the native organism or in a heterologous plant host. nih.gov

Transgenic Modification and Precision Genome Editing Techniques

Introducing new genes (transgenes) or modifying existing genes in plants can redirect metabolic pathways to increase the production of specific flavonoids. nih.gov Precision genome editing technologies, most notably CRISPR-Cas9, allow for targeted modifications of the plant genome, such as gene knockouts, insertions, or replacements, with high efficiency and specificity. These tools can be used to upregulate biosynthetic genes or downregulate competing pathways to enhance the accumulation of desired flavonoids.

Overexpression of Biosynthetic Genes and Transcription Factors

Overexpressing key structural genes in the flavonoid biosynthetic pathway, such as chalcone synthase (CHS) or flavonol synthase (FLS), can lead to increased production of the final flavonoid product. frontiersin.orgnih.gov

Transcription factors are master regulators that control the expression of multiple genes within a pathway. nih.govnih.gov Overexpressing specific transcription factors, such as those from the MYB or bHLH families, can simultaneously upregulate all the necessary structural genes for the biosynthesis of a particular class of flavonoids, leading to a significant increase in their accumulation. frontiersin.orgnih.govbiorxiv.org Identifying and utilizing transcription factors that specifically regulate the pathway leading to this compound would be a powerful strategy for enhancing its production in plants.

While these advanced techniques hold great promise, their application to this compound is contingent upon the foundational discovery and characterization of the specific genes and enzymes involved in its unique biosynthetic pathway.

Synthetic Biology Applications for Flavonoid Production

Synthetic biology offers a powerful and sustainable alternative to traditional chemical synthesis and plant extraction for producing flavonoids like this compound. nih.gov By harnessing microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, researchers can design and construct customized biosynthetic pathways for the targeted production of complex plant secondary metabolites. nih.govresearchgate.net This approach involves the strategic assembly of genetic parts, including enzymes, promoters, and regulatory elements, to create engineered microorganisms capable of converting simple sugars into high-value flavonoids. researchgate.net

Reconstruction of Heterologous Biosynthetic Pathways

The cornerstone of producing this compound in a microbial host is the reconstruction of its biosynthetic pathway far from its native plant source. nih.gov This process, known as heterologous expression, involves identifying, isolating, and transferring all the necessary genes encoding the biosynthetic enzymes into a suitable chassis organism. rsc.orgnih.gov

The biosynthesis of a flavone core structure begins with precursors from the host's central metabolism, typically L-phenylalanine or L-tyrosine. nih.gov A series of enzymes is required to construct the basic C6-C3-C6 flavonoid skeleton. genome.jp The initial steps involve the conversion of the precursor amino acid to p-coumaroyl-CoA, which then serves as a starter molecule. nih.gov This molecule is condensed with three molecules of malonyl-CoA, another common cellular metabolite, by chalcone synthase (CHS) to form naringenin chalcone. nih.gov Subsequent enzymatic modifications, including isomerization by chalcone isomerase (CHI) to a flavanone (like naringenin) and desaturation by flavone synthase (FNS), yield the foundational flavone backbone. nih.govnih.gov

To achieve the specific hydroxylation pattern of this compound, a set of "tailoring" enzymes, primarily from the cytochrome P450 monooxygenase or 2-oxoglutarate-dependent dioxygenase families, must be introduced and co-expressed. nih.govnih.gov The production of this compound would necessitate the functional expression of the core pathway alongside specific hydroxylases capable of modifying the flavone scaffold at the C-3, C-6, C-2', and C-3' positions. The successful reconstruction of such a pathway requires careful selection of enzymes from various plant sources and their optimization for function within the microbial host. nih.gov

Table 1: Key Enzymes for Heterologous Biosynthesis of this compound

| Enzyme Class | Abbreviation | Function | Precursor | Product |

|---|---|---|---|---|

| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to cinnamic acid | L-Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid | Cinnamic acid | p-Coumaric acid |

| 4-Coumaroyl-CoA ligase | 4CL | Activates p-coumaric acid | p-Coumaric acid | p-Coumaroyl-CoA |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA with 3x malonyl-CoA | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Isomerizes chalcone to flavanone | Naringenin Chalcone | Naringenin |

| Flavone Synthase | FNS | Introduces double bond to form flavone | Naringenin | Apigenin |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates C-3 position | Flavanone | Dihydroflavonol |

| Flavonoid 6-Hydroxylase | F6H | Hydroxylates C-6 position | Flavone/Flavanone | 6-Hydroxyflavonoid |

| Flavonoid 2'-Hydroxylase | F2'H | Hydroxylates B-ring C-2' position | Flavone/Flavanone | 2'-Hydroxyflavonoid |

Design of Genetic Circuits for Biosynthesis Control

Simply introducing the pathway genes is often insufficient for high-yield production. The expression of multiple heterologous enzymes can impose a significant metabolic burden on the host cell, leading to poor growth and low product titers. nih.gov Synthetic biology addresses this challenge through the design and implementation of genetic circuits that precisely control the flow of metabolites through the engineered pathway. nih.gov

These circuits are composed of regulatory elements such as promoters of varying strengths, ribosome binding sites, and transcriptional terminators, which are used to fine-tune the expression level of each biosynthetic enzyme. By balancing enzyme expression, researchers can prevent the accumulation of toxic intermediates and redirect metabolic flux towards the final product. nih.gov

For the production of this compound, a genetic circuit could be designed to delay the expression of the specific hydroxylases until a sufficient pool of the flavone precursor has been synthesized. This can be achieved using inducible promoters that are activated by an external signal or by an intermediate of the pathway itself. Furthermore, dynamic sensor-regulator systems can be engineered to automatically adjust gene expression in response to changes in the cellular environment or metabolic state, ensuring robust and optimized production. nih.gov These advanced control strategies are critical for moving from simple pathway reconstruction to efficient and scalable biomanufacturing.

Combinatorial Biosynthesis for Novel Flavonoid Structures

Combinatorial biosynthesis is a synthetic biology strategy that leverages the functional diversity of enzymes to generate novel chemical structures that may not exist in nature. researchgate.net This approach involves creating artificial pathways by combining enzymes from different organisms or by using enzymes with broad substrate specificity. researchgate.net By mixing and matching different tailoring enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, with a core flavonoid-producing pathway, vast libraries of new flavonoid derivatives can be created. researchgate.net

In the context of this compound, combinatorial biosynthesis could be employed to explore alternative production routes or to synthesize novel analogues with potentially enhanced biological activities. For instance, by expressing a collection of different flavonoid hydroxylases from various plant species in a microbial host that produces a basic flavone like apigenin, it may be possible to screen for enzyme combinations that yield the desired 3,6,2',3'-hydroxylation pattern. This strategy not only provides a means to produce known target molecules but also serves as a powerful discovery engine for new-to-nature compounds. researchgate.net The elucidation of enzyme substrate promiscuity is particularly useful for designing alternative and more efficient routes to produce relevant molecules. researchgate.net

Chemical Synthesis and Derivatization Strategies for 3,6,2 ,3 Tetrahydroxyflavone

De Novo Chemical Synthesis Methodologies for Flavones

De novo synthesis offers the advantage of building the molecule from the ground up, allowing for the specific placement of functional groups. However, this often involves multi-step processes with challenges in regioselectivity and yield.

Multi-step Synthetic Routes for Flavone (B191248) Backbone Construction

The construction of the fundamental 2-phenylchromen-4-one (flavone) skeleton is the cornerstone of synthesizing 3,6,2',3'-tetrahydroxyflavone. Several classical and modern synthetic methods have been established for this purpose.

Key synthetic strategies include:

Allan-Robinson Reaction: This method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form the flavone structure. For the target molecule, a suitably protected 2,5-dihydroxyacetophenone could react with a protected 2,3-dihydroxybenzoic anhydride.

Baker-Venkataraman Rearrangement: This route involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone. It is a widely used and versatile method. orientjchem.org

Claisen-Schmidt Condensation: This approach typically synthesizes chalcones, which are key precursors to flavanones and can be subsequently oxidized to flavones. nih.govresearchgate.net The condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) yields a 2'-hydroxychalcone (B22705), which can then be cyclized. For this compound, this would involve a 2',5'-dihydroxyacetophenone (B116926) and a 2,3-dihydroxybenzaldehyde (B126233), followed by cyclization and oxidation.

Palladium-Catalyzed Reactions: Modern synthetic chemistry has introduced palladium-catalyzed methods that offer efficient and atom-economic routes. orientjchem.orgnih.gov These can include oxidative cyclization of 2'-hydroxydihydrochalcones or double C-H activation processes to directly arylate chromones, providing an expedient pathway to the flavone core. nih.govresearchgate.net

| Synthetic Method | Key Precursors | Core Reaction Type | Reference |

|---|---|---|---|

| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride | Acylation and condensation | nih.gov |

| Baker-Venkataraman Synthesis | o-Hydroxyacetophenone, Aromatic acid chloride/anhydride | Esterification followed by intramolecular rearrangement | orientjchem.org |

| Claisen-Schmidt Condensation (via Chalcone) | Substituted acetophenone, Substituted benzaldehyde | Aldol condensation followed by cyclization/oxidation | researchgate.net |

| Palladium-Catalyzed Cyclization | 2'-Hydroxydihydrochalcones or Chromones/Arylboronic acids | Oxidative C-H activation/cyclization | nih.govresearchgate.net |

Regioselective Hydroxylation and Functionalization Strategies

Achieving the specific 3,6,2',3'-hydroxylation pattern is a significant challenge. Regioselectivity—the ability to introduce a functional group at a specific position—is paramount.

Starting Material Selection: The most straightforward approach is to use starting materials that already contain the hydroxyl groups (or precursors like methoxy (B1213986) groups) in the correct positions. For example, starting with 2,5-dihydroxyacetophenone (for the A-ring) and 2,3-dihydroxybenzaldehyde (for the B-ring) and using protecting groups during synthesis.

Directed Ortho-Metalation (DoM): This technique allows for the specific functionalization of positions ortho (adjacent) to a directing group on an aromatic ring. It can be used to introduce hydroxyl groups or other functionalities that can later be converted to hydroxyls.

Transition-Metal-Catalyzed C-H Oxidation: Recent advances have demonstrated the ability of transition-metal catalysts (e.g., palladium, rhodium) to directly and regioselectively oxidize C-H bonds to C-O bonds. acs.orgacs.org This strategy can be applied to a pre-formed flavone skeleton to introduce hydroxyl groups at specific locations, such as the C6 position on the A-ring, which can be difficult to functionalize classically. researchgate.netnih.gov For instance, a 5,7-dihydroxyflavone can be regioselectively oxidized to a 5,6,7-trihydroxyflavone. acs.orgacs.org

Elbs Persulfate Oxidation: This classical method allows for the hydroxylation of a phenol (B47542) at the para-position. While less common for complex flavonoids, it remains a tool for introducing hydroxyl groups onto the aromatic rings.

Stereoselective Approaches in Flavonoid Synthesis

The term "flavone" implies an unsaturated C2-C3 bond, making the molecule planar at the heterocyclic C ring, and thus stereoselectivity at this position is not a concern. However, the synthesis often proceeds through flavanone (B1672756) intermediates, which do have a stereocenter at the C2 position. Furthermore, the introduction of the 3-hydroxyl group can involve stereoselective steps.

Asymmetric Cyclization: The base-catalyzed cyclization of a 2'-hydroxychalcone to a flavanone can be rendered enantioselective by using chiral bases or phase-transfer catalysts. nih.gov

Sharpless Asymmetric Dihydroxylation (SAD): This powerful method can be used to introduce two adjacent hydroxyl groups across a double bond with high stereocontrol. mdpi.comnih.gov It has been employed in the synthesis of flavan-3-ols by applying the dihydroxylation to a diarylpropene precursor, followed by cyclization. aphrc.org A similar strategy could be envisioned for creating the 3-hydroxy-flavanone intermediate en route to the final flavone.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture of a synthetic intermediate (e.g., a flavanone), allowing for the separation of the desired stereoisomer.

Semi-Synthetic Modification and Analogue Development of Flavonoids

Semi-synthesis starts with a naturally abundant flavonoid and chemically modifies it to produce the desired, often rarer, compound. This approach can be more efficient than a full de novo synthesis. For this compound, a potential starting material could be a more common flavonoid like quercetin (B1663063) or luteolin (B72000), which would require significant modification.

Chemical Derivatization Techniques for Flavonoid Skeletons

Chemical derivatization involves targeted reactions to alter the functional groups on the flavonoid scaffold. researchgate.net These modifications can improve properties or create novel analogues. researchgate.net

Acylation and Alkylation: Hydroxyl groups on a flavonoid can be converted to esters (acylation) or ethers (alkylation). researchgate.net These reactions can be used to protect hydroxyl groups during a synthetic sequence or to create derivatives with altered properties. For instance, selective acetylation can mask certain hydroxyl groups while leaving others free for further reaction. nih.govnih.gov

Glycosylation: Attaching sugar moieties to the flavonoid core is a common modification. researchgate.net Chemical glycosylation can be complex, often requiring protection-deprotection steps to ensure the sugar attaches to the correct hydroxyl group.

Halogenation: Introducing halogen atoms (F, Cl, Br, I) can significantly alter the electronic properties and biological activity of the flavonoid.

Methylation/Demethylation: Many natural flavonoids exist in a methylated (methoxy) form. The synthesis of hydroxylated flavonoids may involve the demethylation of a methoxylated intermediate using reagents like boron tribromide (BBr₃). Conversely, selective methylation of hydroxyl groups can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide. hebmu.edu.cn

Enzymatic Derivatization for Novel this compound Analogues

Enzymes offer unparalleled selectivity (regio-, chemo-, and stereoselectivity) for modifying complex molecules like flavonoids under mild conditions. mdpi.com

Enzymatic Acylation: Lipases are frequently used to catalyze the acylation of flavonoids, often with high regioselectivity for a specific hydroxyl group, particularly on a sugar moiety if the flavonoid is glycosylated. nih.govresearchgate.net This allows for the creation of lipophilic derivatives. For aglycones like this compound, specific lipases or esterases might be capable of selectively acylating one of the phenolic hydroxyls. researchgate.net

Enzymatic Glycosylation: Glycosyltransferases (GTs) are enzymes that transfer sugar molecules from an activated donor to an acceptor molecule. Using GTs can overcome the challenges of regioselectivity in chemical glycosylation, allowing for the precise attachment of sugars to specific hydroxyl groups on the flavonoid scaffold.

Enzymatic Hydroxylation/Methylation: Enzymes like cytochrome P450 monooxygenases can hydroxylate specific positions on the flavonoid rings. mdpi.com Similarly, O-methyltransferases (OMTs) can selectively methylate specific hydroxyl groups, offering a biological route to creating a library of analogues. oup.com

Enzymatic Polymerization: Enzymes such as laccases can be used to polymerize flavonoids, creating oligomeric structures with novel properties. publichealthtoxicology.com This could be applied to this compound to generate dimers or larger oligomers linked via C-C or C-O bonds.

| Derivatization Type | Reagent/Enzyme Class | Purpose/Outcome | Reference |

|---|---|---|---|

| Chemical Acylation | Acid anhydrides, Acyl chlorides | Protection, Create ester analogues | nih.gov |

| Chemical Glycosylation | Activated sugar donors | Create glycoside analogues | researchgate.net |

| Enzymatic Acylation | Lipases, Proteases | Regioselective synthesis of lipophilic esters | researchgate.net |

| Enzymatic Glycosylation | Glycosyltransferases (GTs) | Regio- and stereoselective synthesis of glycosides | mdpi.com |

| Enzymatic Polymerization | Laccases, Peroxidases | Synthesis of flavonoid oligomers/polymers | publichealthtoxicology.com |

Promiscuous Halogenases for Flavonoid Modification

The introduction of halogen atoms into natural products is a key strategy in pharmaceutical research to enhance bioactive properties. nih.gov Enzymatic halogenation offers significant advantages over chemical synthesis, including high regio- and stereospecificity under simple reaction conditions. nih.gov A noteworthy advancement in this area is the identification of a promiscuous FAD-dependent halogenase, DklH, from the bacterium Frankia alni ACN14a. nih.gov This enzyme has demonstrated a remarkable ability to modify a wide array of flavonoid compounds. nih.gov

The DklH enzyme readily halogenates various classes of flavonoids, highlighting its potential utility for modifying scaffolds like this compound. nih.gov The biotransformation of flavonoids through halogenation can also be achieved using fungi and actinomycetes. mdpi.com This enzymatic approach is a powerful tool for generating new potential drug leads with improved efficacy. nih.gov

Table 1: Flavonoid Classes Modified by Halogenase DklH

| Flavonoid Class | Modified by DklH |

|---|---|

| Flavones | Yes |

| Isoflavones | Yes |

| Flavonols | Yes |

| Flavanones | Yes |

| Flavanonols | Yes |

Data derived from a study on the promiscuous FAD-dependent halogenase DklH. nih.gov

Structural Requirements for Enzymatic Substrate Recognition

The ability of an enzyme to act on a range of molecules is determined by its structural requirements for substrate recognition. For the promiscuous halogenase DklH, its broad substrate scope across different flavonoid classes suggests a degree of flexibility in its active site. nih.gov A homology model of DklH has been proposed to understand the mechanism of substrate recognition, which was further elucidated using a feeding approach with various flavonoid compounds. nih.gov This indicates that the general flavonoid C6-C3-C6 backbone is a key recognition feature. In contrast, other enzymes exhibit high specificity; for instance, the inhibition of pyridoxal (B1214274) phosphatase by flavonoids requires hydroxyl groups specifically at the 7 and 8 positions of the flavone scaffold, demonstrating strict structural requirements. nih.gov

Integration of Chemical and Enzymatic (Chemo-enzymatic) Synthesis

Chemo-enzymatic synthesis combines the efficiency and selectivity of biocatalysts with the versatility of chemical reactions to create complex molecules. frontiersin.orgnih.gov This integrated approach allows for the production of rare or expensive flavonoid derivatives. mdpi.com A typical strategy involves using chemical methods to synthesize an intermediate scaffold, which is then modified by enzymes. For example, linear oligosaccharides have been produced through chemical synthesis and subsequently subjected to enzymatic galactosylation to create more complex structures. nih.gov

For a compound like this compound, a chemo-enzymatic route could involve the chemical synthesis of the basic flavone backbone, followed by regioselective enzymatic modifications such as hydroxylation, methylation, or glycosylation to yield the final, highly functionalized molecule. mdpi.comfrontiersin.org This method leverages the strengths of both synthetic approaches to achieve efficient and targeted derivatization.

Novel Derivatization for Mechanistic Probes and Structural Diversification

The derivatization of the flavonoid core is essential for creating mechanistic probes and diversifying the structural landscape for drug discovery. acs.org By systematically altering the structure of a parent compound like this compound, researchers can probe its interactions with biological targets and elucidate its mechanism of action. acs.orgresearchgate.net

A notable example is the synthesis of various 3-hydroxyflavone (B191502) derivatives to act as carbon monoxide-photoreleasing molecules (photoCORMs). acs.org These molecular probes allow for the precise delivery of CO with high spatial and temporal control, facilitating the study of its gasotransmitter functions. acs.org Similarly, derivatized flavonoids are used in fluorescence spectroscopy studies to investigate binding interactions with proteins like human serum albumin (HSA), providing insight into the pharmacokinetics of these compounds. researchgate.net The interaction of luteolin, an isomer of this compound, with bovine serum albumin (BSA) and copper (II) ions has also been studied to understand how such complexes form and affect protein structure. acs.org

Introduction of Various Functional Groups for Biological Activity Studies

The biological activity of a flavonoid is profoundly influenced by the nature and position of its functional groups. researchgate.net The four hydroxyl groups on the this compound backbone are critical to its biochemical properties, particularly its ability to scavenge free radicals. ontosight.ai

Strategic introduction of different functional groups allows for the systematic study of structure-activity relationships. For instance, the antioxidant activity of flavonoids is often correlated with the number of hydroxyl groups. nih.gov Synthetic strategies have been developed to introduce groups such as ethynyl (B1212043) and nitrile moieties onto the flavonoid ring system using palladium-catalyzed coupling reactions. acs.org The bioactivity of the flavonoid fisetin (B1672732) is attributed not only to its hydroxyl groups but also to the carbonyl group at position 4 and the double bond between carbons C2 and C3. researchgate.net Modifying these sites can significantly alter the compound's therapeutic profile.

Table 2: Impact of Functional Groups on Flavonoid Properties

| Functional Group | Potential Impact |

|---|---|

| Hydroxyl (-OH) | Enhances antioxidant and anti-inflammatory activity. nih.gov |

| Methoxy (-OCH3) | Increases lipophilicity, potentially altering bioavailability and cell membrane interaction. smolecule.comuni-greifswald.de |

| Glycosyl | Improves water solubility and stability. smolecule.comcas.cz |

| Halogen (e.g., -Cl, -Br) | Can improve bioactive properties and drug-like characteristics. nih.gov |

Strategies for Glycosylation and Methylation of Flavonoids

Glycosylation and methylation are common and crucial modifications in the biosynthesis and derivatization of flavonoids. mdpi.comcas.cz These reactions increase structural diversity and can significantly modulate the physicochemical and biological properties of the parent compound. smolecule.comcas.cz

Glycosylation , the attachment of sugar moieties, generally enhances the water solubility and stability of flavonoids. smolecule.com This process is catalyzed by glycosyltransferases (GTs), which often target the hydroxyl groups at positions 3 or 7. cas.cznih.gov For this compound, the 3-hydroxyl group is a probable site for glucosylation. smolecule.com

Methylation , the addition of a methyl group, is catalyzed by O-methyltransferases (OMTs) and typically increases the lipophilicity of the flavonoid. smolecule.comuni-greifswald.de This can affect how the molecule interacts with cell membranes and metabolic enzymes. uni-greifswald.de In flavonoids structurally similar to this compound, methylation often occurs at the 3'- or 4'-hydroxyl positions. smolecule.com These derivatization strategies are vital for optimizing flavonoids for therapeutic applications. acs.orgcas.cz

Molecular Mechanisms of Action of 3,6,2 ,3 Tetrahydroxyflavone at the Cellular Level

Interactions with Cellular Signaling Pathways

There is currently no specific scientific evidence available to detail the interactions of 3,6,2',3'-Tetrahydroxyflavone with the following critical cellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. While many flavonoids are known to inhibit NF-κB activation, no studies have been found that specifically investigate or document the effect of this compound on this pathway.

The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are key pathways that translate extracellular signals into cellular responses, governing processes like cell proliferation, differentiation, and apoptosis. Research specifically linking this compound to the modulation of any of the MAPK signaling pathways is not present in the current body of scientific literature.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is fundamental to cell growth, metabolism, and survival. As noted, a non-academic source suggests an interaction, but there is a lack of peer-reviewed scientific studies to substantiate or detail how this compound may influence the components of this pathway smolecule.com.

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus to regulate gene expression, particularly in the immune system. There are no available research findings on the impact of this compound on JAK2, STAT1, or STAT2 activation or signaling.

Enzyme Interaction and Activity Modulation

Specific enzymatic targets of this compound have not been extensively characterized in published research.

Matrix Metalloproteinase-13 (MMP-13), or collagenase 3, plays a critical role in the degradation of the extracellular matrix and is implicated in conditions like arthritis and cancer metastasis. No scientific data could be found that demonstrates or discusses the ability of this compound to inhibit the expression or activity of MMP-13.

Summary Table of Findings

| Section | Outline Topic | Research Findings for this compound |

| 4.1.1. | Modulation of NF-κB Signaling Pathway | No specific data available. |

| 4.1.2. | Regulation of MAPK Signaling Pathway | No specific data available. |

| 4.1.3. | Influence on PI3K/Akt/mTOR Pathways | A single, non-peer-reviewed source makes a general claim without providing data smolecule.com. |

| 4.1.4. | Impact on JAK2/STAT1/2 Pathways | No specific data available. |

| 4.2.1. | Inhibition of MMP-13 Expression | No specific data available. |

Modulation of Cyclooxygenase Activities

Flavonoids, a broad class of polyphenolic compounds, are known to modulate the activities of various enzymes, including cyclooxygenases (COX). nih.gov The compound 6,7,3',4'-Tetrahydroxyflavone, a structural isomer of this compound, has been noted for its inhibitory action on enzymes like cyclooxygenases, which are involved in inflammatory processes. cymitquimica.com Similarly, the flavonoid fisetin (B1672732) (3,7,3',4'-tetrahydroxyflavone) inhibits the cyclooxygenase-2 pathway. researchgate.net Kaempferol, another related flavonoid, also demonstrates anti-inflammatory properties through the modulation of the cyclooxygenase pathway. nih.gov The anti-inflammatory effects of many flavonoids are attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX). nih.gov

Influence on Antioxidant Enzyme Systems

This compound is recognized for its potent antioxidant properties, which allow it to neutralize free radicals and mitigate oxidative stress. biosynth.com This activity is a hallmark of many flavonoids, which can enhance the activity of antioxidant enzymes. The antioxidant system in biological systems can be enzymatic, involving key players like superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR). nih.gov Flavonoids such as 7,3',4',5'-Tetrahydroxyflavone have been shown to scavenge reactive oxygen species (ROS) and boost the activity of antioxidant enzymes like superoxide dismutase. This enhancement of the cellular antioxidant defense is a critical mechanism through which these compounds protect cells from oxidative damage.

Xanthine (B1682287) Oxidase Inhibition Mechanisms

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, generating reactive oxygen species (ROS) in the process. medchemexpress.comfarmaciajournal.com Several tetrahydroxyflavone isomers have demonstrated significant inhibitory activity against xanthine oxidase. For instance, 7,8,3′,4′-Tetrahydroxyflavone is a potent inhibitor of xanthine oxidase (XOD) with an IC50 value of 10.488 µM. medchemexpress.com Studies on extracts containing various flavones, including a 4'-tetrahydroxyflavone, have shown potent XO inhibition, which is often attributed to the 3'-4'-OH structure. farmaciajournal.com The inhibitory activity of flavonoids on xanthine oxidase is a key aspect of their potential health benefits, as excessive XO activity can lead to conditions like gout and is associated with oxidative stress. farmaciajournal.comnih.govscialert.net The flavonoid luteolin (B72000) (5,7,3',4'-tetrahydroxyflavone) has also been identified as a significant inhibitor of xanthine oxidase. scialert.netnih.gov

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Flavonoids

| Compound | IC50 Value (µM) | Type of Inhibition | Source |

| 7,8,3′,4′-Tetrahydroxyflavone | 10.488 | Not specified | medchemexpress.com |

| Okanin | 0.076 | Noncompetitive | nih.gov |

| Melanoxetin | 0.274 | Competitive | nih.gov |

| Allopurinol (Reference Drug) | 4.784 | Not specified | nih.gov |

| Quercetin (B1663063) | 6.0 | Not specified | farmaciajournal.com |

| Isorhamnetin | 5.3 | Not specified | farmaciajournal.com |

Gene Expression and Transcriptional Regulation

The influence of flavonoids extends to the regulation of gene expression and various transcriptional pathways, playing a role in cellular processes ranging from inflammation to cancer progression.

Modulation of c-Fos/AP-1 Pathways

The Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli. europa.eu It is a dimeric complex typically composed of proteins from the Fos and Jun families (e.g., c-Fos/c-Jun). nih.govresearchgate.net AP-1 activity is linked to cellular proliferation, apoptosis, and transformation. europa.eu Research on oral cancer has shown that c-Fos/JunD is a prevalent AP-1 complex in cancerous tissues, suggesting a role for these transcription factors in carcinogenesis. core.ac.uk The intermediate filament protein lamin A/C can suppress AP-1 function through a direct interaction with c-Fos. nih.gov Flavonoids like luteolin have been shown to control multiple signaling pathways, including the AP-1 pathway, to exert their anti-inflammatory effects. ekb.eg

Transcriptional Control of Pro-inflammatory Mediators

This compound is involved in modulating inflammation, which includes influencing the transcription of pro-inflammatory mediators. biosynth.com Flavonoids can inhibit the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK. For example, the flavonoid fisetin has been shown to suppress NF-κB activation induced by various inflammatory agents, which in turn down-regulates the expression of NF-κB-regulated gene products involved in inflammation, such as COX-2. nih.gov Similarly, luteolin can counteract the production of pro-inflammatory mediators by inhibiting MAPKs and related transcription factors like AP-1 and NF-κB. mdpi.com This transcriptional control is a key mechanism behind the anti-inflammatory properties of many flavonoids. ekb.egnih.gov

Impact on Tumor Suppressor Genes and Oncogenes Expression

Flavonoids can influence the balance between tumor suppressor genes and oncogenes, which is critical in cancer prevention and therapy. nih.govmdpi.comresearchgate.net Proto-oncogenes normally help cells grow and divide, but when mutated, they can become oncogenes that drive uncontrolled cell growth. cancer.org Tumor suppressor genes, on the other hand, slow down cell division or induce cell death. cancer.org Flavonoids have been reported to block the expression of oncogenes and activate tumor suppressor genes. nih.gov For instance, fisetin down-regulates the expression of gene products involved in anti-apoptosis (e.g., Bcl-2, Bcl-xL) and proliferation (e.g., cyclin D1, c-Myc), which are often regulated by oncogenic pathways. nih.gov The interplay between oncogenes and tumor suppressor genes is a crucial aspect of cancer biology, and the ability of flavonoids to modulate their expression highlights their therapeutic potential. mdpi.com

Cellular Homeostasis and Stress Response Pathways

This compound has been noted for its influence on fundamental cellular processes, including those that govern cell survival, proliferation, and the response to stressors. nih.gov Its interactions with various cellular components enable it to modulate signaling pathways critical for maintaining cellular balance. Research indicates that its biological activities extend to anticancer, anti-inflammatory, and antioxidant effects. nih.gov

The structure of this compound, featuring multiple hydroxyl groups, is pivotal to its potent antioxidant capabilities. These functional groups enable the compound to effectively neutralize free radicals and other reactive oxygen species (ROS), thereby mitigating oxidative stress within biological systems. nih.gov Oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, is implicated in a variety of pathological conditions. By scavenging these reactive species, this compound helps to protect cellular components, such as proteins, lipids, and nucleic acids, from oxidative damage. nih.gov

The primary mechanisms by which flavonoids, including this specific tetrahydroxyflavone, exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov These processes result in the formation of a more stable and less reactive flavonoid radical. nih.gov While direct studies on this compound's specific interactions with antioxidant enzymes are limited, related tetrahydroxyflavones have been shown to enhance the activity of enzymes like superoxide dismutase (SOD) and catalase, which are crucial components of the cellular antioxidant defense system. nih.gov

Table 1: Antioxidant Mechanisms of Flavonoids

| Mechanism | Description | Key Molecular Interactions |

|---|---|---|

| Radical Scavenging | Direct neutralization of reactive oxygen species. nih.gov | Donation of a hydrogen atom or an electron from the hydroxyl groups to the ROS. nih.gov |

| Metal Ion Chelation | Binding to transition metal ions like iron and copper, which can catalyze the formation of ROS. | Formation of complexes with metal ions, preventing them from participating in redox reactions. |

| Enzyme Modulation | Influencing the activity of enzymes involved in ROS production and detoxification. nih.gov | Potential inhibition of pro-oxidant enzymes and enhancement of antioxidant enzymes. nih.gov |

Evidence suggests that this compound can inhibit tumor growth through mechanisms that include the induction of cell cycle arrest. nih.gov While specific studies on this particular isomer are not abundant, research on structurally similar flavonoids provides insight into the potential pathways involved. For instance, the flavonoid fisetin (3,3',4',7-tetrahydroxyflavone) has been shown to induce cell cycle arrest at different phases, depending on the cancer cell type. nih.gov

In some cancer cell lines, fisetin treatment leads to a G1 phase arrest, which is associated with a decrease in the levels of cyclins D1, D2, and E, and their activating partners, cyclin-dependent kinases (CDKs) 2, 4, and 6. nih.gov Concurrently, an induction of CDK inhibitors such as p21/WAF1 and p27/KIP1 is observed. nih.gov In other cancer cells, a G2/M phase arrest is induced, accompanied by decreased protein levels of CDK1 and its upstream regulator CDC25C. nih.govnih.gov The phosphorylation state of the retinoblastoma protein (Rb) is also a key target, with a shift from a hyper-phosphorylated (active) to a hypo-phosphorylated (inactive) state, which prevents the cell from progressing through the G1/S checkpoint. nih.gov

Table 2: Key Molecular Targets in Flavonoid-Induced Cell Cycle Arrest

| Target Protein | Function in Cell Cycle | Effect of Flavonoid Treatment (Inferred) |

|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | Drive the cell cycle through different phases. nih.govplos.org | Inhibition of CDK2, CDK4, and CDK6 activity. nih.gov |

| Cyclins | Regulate the activity of CDKs. nih.gov | Downregulation of Cyclin D1, D2, and E. nih.gov |

| CDK Inhibitors (p21, p27) | Block the activity of CDK/cyclin complexes. nih.gov | Upregulation of p21 and p27 expression. nih.gov |

| Retinoblastoma Protein (Rb) | Controls the G1/S phase transition. nih.gov | Increased hypophosphorylation, leading to cell cycle arrest. nih.gov |

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. This compound is reported to induce apoptosis in cancer cells. nih.gov The molecular mechanisms underlying this effect likely involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.gov

The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). frontiersin.orgnih.gov Flavonoids like fisetin have been shown to modulate the expression of these proteins, leading to a decrease in the ratio of anti-apoptotic to pro-apoptotic proteins. nih.govnih.gov This shift in balance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. researchgate.net Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspases like caspase-3 and the cleavage of cellular substrates, culminating in cell death. nih.govresearchgate.net

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of the initiator caspase-8. nih.gov Caspase-8 can then directly activate executioner caspases or cleave the BH3-only protein Bid, which in turn activates the intrinsic pathway. thermofisher.com Studies on fisetin have demonstrated its ability to activate caspases-3, -8, and -9, and induce the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3. nih.govthno.org

Table 3: Components of Apoptotic Pathways Modulated by Flavonoids

| Pathway Component | Role in Apoptosis | Observed Effects of Related Flavonoids |

|---|---|---|

| Bcl-2 Family Proteins | Regulate mitochondrial membrane permeability. frontiersin.orgnih.gov | Downregulation of Bcl-2 and upregulation of Bax. nih.govnih.gov |

| Cytochrome c | Initiates apoptosome formation. researchgate.net | Release from mitochondria into the cytosol. researchgate.net |

| Caspases | Execute the apoptotic program. nih.gov | Activation of caspase-3, -8, and -9. nih.govthno.org |

| PARP | Involved in DNA repair; cleavage is a hallmark of apoptosis. nih.gov | Cleavage by activated caspase-3. nih.gov |

The epithelial-mesenchymal transition (EMT) is a cellular program that is crucial for embryonic development and wound healing, but it is also co-opted by cancer cells to acquire migratory and invasive properties, facilitating metastasis. dovepress.com A key feature of EMT is the loss of epithelial characteristics, such as cell-cell adhesion mediated by E-cadherin, and the gain of mesenchymal features, including increased motility and the expression of proteins like N-cadherin and vimentin. researchgate.netnih.gov The reversal of EMT, known as mesenchymal-epithelial transition (MET), is a potential therapeutic strategy to inhibit cancer metastasis. dovepress.com

While direct studies on the effect of this compound on EMT are scarce, research on other flavonoids suggests a potential role in modulating this process. Luteolin, another tetrahydroxyflavone, has been shown to regulate EMT markers in gastric cancer cells by promoting the expression of E-cadherin while inhibiting the expression of N-cadherin and vimentin. nih.gov This effect is often mediated through the inhibition of signaling pathways that are known to induce EMT, such as the PI3K/Akt pathway. nih.gov

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade the extracellular matrix and are critically involved in cancer cell invasion and metastasis, processes closely linked to EMT. wikipedia.org Some MMPs can also cleave E-cadherin, directly contributing to the loss of cell-cell adhesion. oncotarget.com Flavonoids have been shown to inhibit the expression and activity of MMPs, such as MMP-2 and MMP-9, which could be another mechanism by which they interfere with the EMT program. oncotarget.com

Table 4: Molecular Markers and Mediators of EMT Influenced by Flavonoids

| Molecule | Role in EMT | Potential Effect of this compound (Inferred) |

|---|---|---|

| E-cadherin | Maintains epithelial cell-cell adhesion. researchgate.netnih.gov | Upregulation of expression, strengthening cell-cell junctions. nih.gov |

| N-cadherin | Promotes cell motility and is a marker of mesenchymal phenotype. researchgate.netnih.gov | Downregulation of expression. nih.gov |

| Vimentin | An intermediate filament protein characteristic of mesenchymal cells. | Downregulation of expression. nih.gov |

| Matrix Metalloproteinases (MMPs) | Degrade the extracellular matrix, facilitating invasion. wikipedia.org | Inhibition of expression and/or activity of MMP-2 and MMP-9. oncotarget.com |

Structure Activity Relationship Sar and Computational Studies of 3,6,2 ,3 Tetrahydroxyflavone

Systematic SAR Analysis of Flavone (B191248) Derivatives

The systematic analysis of flavone derivatives has revealed critical insights into how specific structural features influence their biological functions.

The position of hydroxyl groups on the flavone skeleton is a paramount determinant of biological activity. foodengprog.orgresearchgate.net For instance, the presence of hydroxyl groups on the B-ring is often crucial for antioxidant properties. nih.gov Specifically, a 3',4'-dihydroxy pattern on the B-ring is consistently associated with strong antioxidant and enzyme-inhibiting activities. iiarjournals.orgresearchgate.net The 3-hydroxyl group on the C-ring also significantly impacts the biological actions of flavonoids. foodengprog.orgnih.gov

In the context of 3,6,2',3'-tetrahydroxyflavone, the hydroxyl groups at the 2' and 3' positions of the B-ring, the 3-position of the C-ring, and the 6-position of the A-ring are key to its chemical reactivity and potential biological effects. ontosight.ai Research on related flavones indicates that hydroxylation at the 6-position of the A-ring can influence antioxidant activity, though its effect may be less pronounced than that of B-ring hydroxyls. researchgate.net The arrangement of hydroxyl groups in this compound suggests it may possess significant antioxidant capabilities due to the potential for electron delocalization and hydrogen donation. biosynth.com

Table 1: Influence of Hydroxyl Group Position on Flavonoid Activity

| Hydroxyl Group Position | General Influence on Biological Activity | Reference |

| 3-OH (C-ring) | Often enhances antioxidant and antimicrobial activity. | foodengprog.orgnih.gov |

| 6-OH (A-ring) | Can influence antioxidant capacity, though often to a lesser extent than B-ring hydroxyls. | researchgate.net |

| 2'-OH, 3'-OH (B-ring) | Crucial for antioxidant activity and interaction with protein targets. The ortho-dihydroxy arrangement is particularly significant. | iiarjournals.orgspandidos-publications.com |

| 3',4'-OH (B-ring) | Strongly associated with potent antioxidant and enzyme inhibitory effects. | iiarjournals.orgresearchgate.net |

| 5-OH (A-ring) | Often involved in chelation of metal ions and can contribute to anti-proliferative activity. | iiarjournals.org |

| 7-OH (A-ring) | Can contribute to antioxidant and enzyme inhibitory activities. | mdpi.com |

The substitution pattern also influences the planarity of the flavonoid structure, which can affect its interaction with flat hydrophobic regions of binding sites. researchgate.net The specific arrangement of four hydroxyl groups in this compound creates distinct electronic and steric properties that define its interaction profile with various biological macromolecules. ontosight.ai For example, studies on other flavones have shown that the number and position of hydroxyl groups are critical for their inhibitory effects on enzymes like cytochrome P450s. jst.go.jp

Specific structural motifs within flavonoids are consistently linked to particular cellular activities. cambridge.org For example, the antioxidant activity of flavonoids is strongly correlated with the presence of specific hydroxyl group arrangements that facilitate free radical scavenging. foodengprog.org The anti-inflammatory and neuroprotective actions of flavones and flavonols have also been linked to their structural features, which allow them to modulate signaling pathways and gene expression. benthamscience.com

The structure of this compound, with its multiple hydroxyl groups, suggests potential for a range of cellular effects, including antioxidant and anti-inflammatory activities. ontosight.aibiosynth.com Research on similar polyhydroxylated flavonoids has demonstrated their ability to influence cell proliferation and modulate the activity of various enzymes. iiarjournals.orgmdpi.com The specific cellular effects of this compound would be dependent on its ability to interact with specific cellular targets, a property governed by its unique hydroxylation pattern.

Advanced Molecular Modeling and Docking Simulations

Computational methods such as molecular modeling and docking simulations provide valuable insights into the interactions between flavonoids like this compound and their protein targets at a molecular level.

Molecular docking simulations can predict the preferred binding orientation of a ligand within a protein's active site and identify the key interactions that stabilize the complex. For flavonoids, these interactions typically include hydrogen bonds between the hydroxyl groups and polar amino acid residues, as well as pi-pi stacking interactions between the aromatic rings of the flavonoid and aromatic residues in the binding pocket. e-bookshelf.de

While specific docking studies for this compound are not widely published, studies on structurally similar flavonoids provide a model for its potential interactions. For example, docking studies of fisetin (B1672732) (3,7,3',4'-tetrahydroxyflavone) have revealed the importance of its hydroxyl groups in forming hydrogen bonds with target proteins. researchgate.net Given the structure of this compound, it is predicted that its four hydroxyl groups would be primary sites for forming hydrogen bonds, while its flavone backbone would be involved in hydrophobic and pi-pi interactions. researchgate.net

Binding energy calculations, often performed using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), can estimate the binding affinity of a ligand to its target. beilstein-journals.org These calculations take into account various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. beilstein-journals.org

Studies on other flavonoids have successfully used these methods to predict binding affinities and understand the driving forces for complex formation. For instance, molecular dynamics simulations and binding free energy calculations for fisetin with β-cyclodextrin showed that van der Waals interactions are the key driving force for complex formation. beilstein-journals.org Similar computational approaches could be applied to this compound to predict its binding affinity for various protein targets and to elucidate the energetic contributions of its specific structural features to the binding process. Such studies have been used to predict favorable binding energies for other novel tetrahydroxyflavone isomers with protein targets. nih.gov

Table 2: Predicted Interaction Types for this compound

| Structural Feature of this compound | Potential Type of Interaction | Interacting Partner in Protein | Reference |

| 3-OH, 6-OH, 2'-OH, 3'-OH groups | Hydrogen Bonding | Polar amino acid residues (e.g., Asp, Glu, Ser, Thr, Asn, Gln) | rutgers.edue-bookshelf.de |

| A, B, and C rings (aromatic system) | Pi-Pi Stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp, His) | e-bookshelf.de |

| Flavone backbone | Van der Waals / Hydrophobic Interactions | Nonpolar amino acid residues (e.g., Ala, Val, Leu, Ile) | beilstein-journals.org |

Computational Prediction of Target Protein Interactions

The identification of molecular targets is a critical step in understanding the pharmacological actions of natural compounds like this compound. In silico target prediction workflows have become essential tools for this purpose, offering a rapid and cost-effective means to screen vast biological target spaces. mdpi.com These computational strategies often employ a consensus approach, integrating several independent, stand-alone target prediction tools to enhance the reliability of the findings. biorxiv.org

A common methodology involves using a combination of ligand-based and structure-based virtual screening techniques. mdpi.com For a given compound, predictions may be generated from multiple servers or algorithms, and a Consensus Score (CS) can be calculated to represent the level of agreement among the different tools. biorxiv.org For instance, a prediction is considered more robust if a compound is predicted to bind to a specific protein by multiple independent servers. biorxiv.org This multi-faceted approach helps to filter out false positives and prioritize the most promising protein targets for further experimental validation. mdpi.com

This in silico process has been successfully used to identify previously unknown protein targets for classes of compounds related to flavonoids, such as dihydrochalcones (DHCs). mdpi.com By evaluating predictions based on novelty and consistency—for example, by observing if a compound is predicted to bind to several related isoenzymes—researchers can build a strong hypothesis for the compound's polypharmacological profile. biorxiv.org For this compound, such a workflow could reveal novel targets, including various enzymes and receptors, thereby elucidating its potential mechanisms of action. mdpi.combiorxiv.org

Interactive Data Table: In Silico Target Prediction Workflow

| Step | Description | Rationale | Supporting Tools/Concepts |

|---|---|---|---|

| 1. Compound Input | The 2D or 3D structure of the query molecule (e.g., this compound) is submitted to various prediction servers. | To initiate the screening process across multiple platforms. | SMILES strings, MOL files |

| 2. Independent Predictions | Utilize multiple, methodologically distinct, stand-alone target prediction tools. | To reduce bias from any single algorithm and increase prediction confidence. mdpi.com | SEA, SwissTargetPrediction, SuperPred mdpi.com |

| 3. Consensus Scoring (CS) | A score is assigned based on how many independent tools predict the same target for the molecule. biorxiv.org | A higher consensus score indicates a more reliable prediction. biorxiv.org | In-house scripts, manual comparison |

| 4. Target Prioritization | Predicted targets are ranked based on their CS and evaluated for novelty and biological plausibility. biorxiv.org | To focus experimental validation efforts on the most promising and novel targets. mdpi.com | Literature review, pathway analysis |

Quantum Chemical Studies and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and structure-activity relationships of flavonoids. chemrxiv.org These computational methods provide deep insights into molecular geometry, electronic structure, and chemical reactivity, which are fundamental to understanding the biological activity of compounds like this compound. researchgate.netresearchgate.net

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scispace.com In studies of flavonoids, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p) or 6-31G(d,p), are performed to optimize the molecular geometry to its lowest energy state. chemrxiv.orgresearchgate.net This process provides precise information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. researchgate.net The accuracy of these theoretical calculations is often validated by comparing the computed vibrational frequencies (FT-IR and FT-Raman spectra) with experimental data, which frequently shows a high degree of correlation. researchgate.netresearchgate.net

Interactive Data Table: Common DFT Parameters for Flavonoid Analysis

| Parameter | Typical Selection | Purpose | Reference |

|---|---|---|---|

| Method | DFT (Density Functional Theory) | To calculate the electronic structure of many-body systems. scispace.com | scispace.com |

| Functional | B3LYP, PBEPBE, CAM-B3LYP | Approximation to the exchange-correlation energy in DFT. B3LYP is very common for organic molecules. chemrxiv.orgresearchgate.net | chemrxiv.orgresearchgate.net |

| Basis Set | 6-311++G(d,p), 6-31G(d,p) | A set of functions used to build the molecular orbitals. Defines the accuracy of the calculation. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Calculation Type | Geometry Optimization, Frequency, NMR | To find the minimum energy structure and predict spectroscopic properties for comparison with experiments. researchgate.net | researchgate.net |

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. unesp.br The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of chemical reactivity and stability. chemrxiv.org

A small HOMO-LUMO gap indicates that a molecule can be polarized easily and is generally more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org In flavonoids, the distribution of HOMO and LUMO densities across the molecular structure is important. Typically, these frontier orbitals are located on the aromatic rings and the heterocyclic C ring. researchgate.net This analysis helps predict which parts of the molecule are most likely to participate in charge-transfer interactions, which is fundamental to mechanisms like antioxidant activity and receptor binding. researchgate.netresearchgate.net

Interactive Data Table: Example FMO Data for Tetrahydroxyflavones

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Significance |

|---|---|---|---|---|

| 3,4,5,7-Tetrahydroxyflavone | -5.91 | -1.89 | 4.02 | Indicates relative stability and reactivity. researchgate.net |

| 3,4,7,8-Tetrahydroxyflavone | -5.69 | -1.92 | 3.77 | A smaller gap suggests higher reactivity compared to the isomer. researchgate.net |

Spin Density Distribution Analysis in Radical Formation

For flavonoids, which are renowned antioxidants, understanding their behavior upon radical formation is essential. The primary antioxidant mechanism for many flavonoids is Hydrogen Atom Transfer (HAT), where a hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. rsc.org When the flavonoid donates a hydrogen atom, it becomes a radical itself. The stability of this newly formed flavonoid radical is key to its antioxidant efficacy. rsc.org

Spin density distribution analysis is a computational tool used to determine where the unpaired electron (spin) is localized on the flavonoid radical. researchgate.net High delocalization of this spin density across the molecule, particularly over the aromatic rings, leads to a more stable radical. rsc.org Studies on various flavonoids have shown that the radical's stability is often greater when the hydrogen is abstracted from a hydroxyl group on the B-ring, due to more extensive delocalization of the resulting spin density. rsc.org This analysis is therefore critical for predicting which hydroxyl group on this compound is the most likely site for radical scavenging activity. rsc.orgresearchgate.net

Role of Intramolecular Hydrogen Bonding in Conformation and Activity